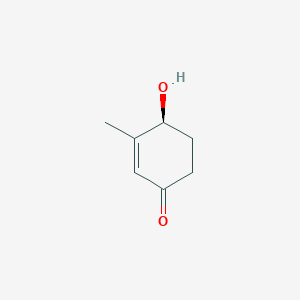
(S)-4-Hydroxy-3-methylcyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Hydroxy-3-methylcyclohex-2-enone is an organic compound with a unique structure that includes a hydroxyl group and a methyl group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-3-methylcyclohex-2-enone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃).
Cyclization: The final step involves cyclization to form the cyclohexenone ring, which can be facilitated by acidic or basic conditions depending on the specific synthetic route.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy-3-methylcyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form different alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of halogenated compounds
Scientific Research Applications
(S)-4-Hydroxy-3-methylcyclohex-2-enone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Hydroxy-3-methylcyclohex-2-enone involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycyclohexanone: Lacks the methyl group, resulting in different chemical properties.
3-Methylcyclohexanone: Lacks the hydroxyl group, affecting its reactivity and applications.
Cyclohex-2-enone: Lacks both the hydroxyl and methyl groups, making it less versatile.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(4S)-4-hydroxy-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h4,7,9H,2-3H2,1H3/t7-/m0/s1 |
InChI Key |
WKQJUGGDSJNWNG-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC(=O)CC[C@@H]1O |
Canonical SMILES |
CC1=CC(=O)CCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















